

# Excitation and emission spectra for Astrophloxine imaging.

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## Compound of Interest

Compound Name: *Astrophloxine*

Cat. No.: *B1257241*

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## Application Notes and Protocols for Phloxine B Imaging

### Introduction

Note on "**Astrophloxine**": Initial searches for a fluorophore named "**Astrophloxine**" did not yield any specific results. It is presumed that the intended subject of this application note is the well-characterized xanthene dye, Phloxine B. The following data and protocols are based on Phloxine B.

Phloxine B is a water-soluble red fluorescent dye widely utilized in various biological applications.[1] Structurally derived from fluorescein, it is characterized by the presence of four bromine and four chlorine atoms.[1] Its primary applications include its use as a viability dye, a biological stain for histology, and an antimicrobial substance.[1] As a viability stain, Phloxine B operates on the principle of membrane exclusion; it can only penetrate cells with compromised plasma membranes, a characteristic of non-viable cells.[2] In histological staining, such as Hematoxylin-Phloxine-Saffron (HPS) staining, it serves as a counterstain, coloring cytoplasm and connective tissues in varying shades of red.[1] This document provides detailed protocols for the use of Phloxine B in fluorescence imaging, with a focus on bacterial staining and viability assessment.

### Spectral and Photophysical Properties

The spectral characteristics of Phloxine B are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy. The key quantitative data for Phloxine B are summarized in the table below.

Property	Value	Solvent	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~540-550 nm	Ethanol/Aqueous	[1][3]
Emission Maximum ( $\lambda_{em}$ )	~564 nm	Aqueous	[1]
Molar Extinction Coefficient ( $\epsilon$ )	83,000 M <sup>-1</sup> cm <sup>-1</sup> at 550 nm	Ethanol	[3]
Fluorescence Quantum Yield ( $\Phi$ )	0.67	Ethanol	[3]

## Experimental Protocols

### Protocol 1: Staining of Bacteria for Fluorescence Microscopy

This protocol details the procedure for staining both Gram-positive and Gram-negative bacteria with Phloxine B for visualization via fluorescence microscopy. Phloxine B readily stains Gram-positive bacteria. For Gram-negative bacteria, a permeabilization step with EDTA is required to allow the dye to cross the outer membrane.[4]

Materials:

- Phloxine B stock solution (e.g., 1 mg/mL in sterile water or Phosphate Buffered Saline - PBS)
- Bacterial culture (Gram-positive or Gram-negative)
- Phosphate Buffered Saline (PBS), pH 7.4
- EDTA solution (100 mM in sterile water, for Gram-negative bacteria)
- Microcentrifuge tubes

- Microcentrifuge
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine filter set)

Procedure:

- Cell Harvesting: Harvest bacterial cells from a liquid culture or an agar plate and transfer them to a microcentrifuge tube.
- Washing: Centrifuge the bacterial suspension to pellet the cells. Discard the supernatant and resuspend the pellet in 1 mL of PBS.
- (Optional - for Gram-negative bacteria): To the washed bacterial suspension, add EDTA solution to a final concentration of 1-10 mM. Incubate for 5-10 minutes at room temperature. This step permeabilizes the outer membrane of Gram-negative bacteria.
- Staining: Add Phloxine B stock solution to the bacterial suspension to a final concentration of 100 µg/mL.[\[4\]](#)[\[5\]](#)
- Incubation: Incubate the mixture for 1 minute at room temperature, protected from light.[\[5\]](#)
- Washing: Centrifuge the stained suspension to pellet the cells and remove the supernatant containing the unbound dye.
- Resuspend the pellet in 1 mL of fresh PBS and centrifuge again. Repeat this wash step to minimize background fluorescence.[\[4\]](#)
- Mounting: Resuspend the final pellet in a small volume of PBS (e.g., 20-50 µL).
- Place a drop of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
- Imaging: Observe the stained bacteria using a fluorescence microscope. When excited with green light, Phloxine B-stained bacteria will emit red fluorescence.[\[5\]](#)

## Protocol 2: Mammalian Cell Viability Assessment using Phloxine B

This protocol provides a general guideline for assessing the viability of mammalian cells in suspension using Phloxine B and fluorescence microscopy.

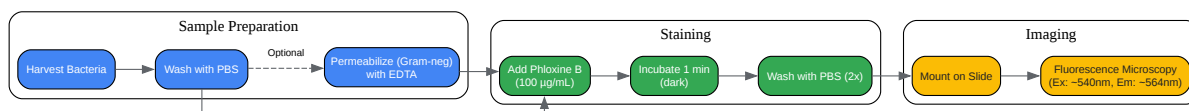
### Materials:

- Phloxine B stock solution (e.g., 1 mg/mL in PBS)
- Mammalian cell suspension
- Phosphate Buffered Saline (PBS)
- Hemocytometer or other cell counting slide
- Fluorescence microscope with appropriate filter sets

### Procedure:

- Cell Preparation: Harvest mammalian cells and prepare a single-cell suspension in PBS.
- Staining: Add the Phloxine B stock solution to the cell suspension to a final concentration of 1-5  $\mu\text{g/mL}$ .<sup>[2]</sup>
- Incubation: Incubate for 5-10 minutes at room temperature, ensuring the sample is protected from light to prevent phototoxicity.<sup>[2]</sup>
- Imaging: Load the stained cell suspension onto a hemocytometer.
- Under a fluorescence microscope, visualize the cells. Non-viable cells, which have taken up the dye, will exhibit red fluorescence, while viable cells with intact membranes will show little to no fluorescence.
- Quantification: Count the number of fluorescent (non-viable) and non-fluorescent (viable) cells. The percentage of viable cells can be calculated as:  $(\text{Number of non-fluorescent cells} / \text{Total number of cells}) \times 100$ .

## Diagrams

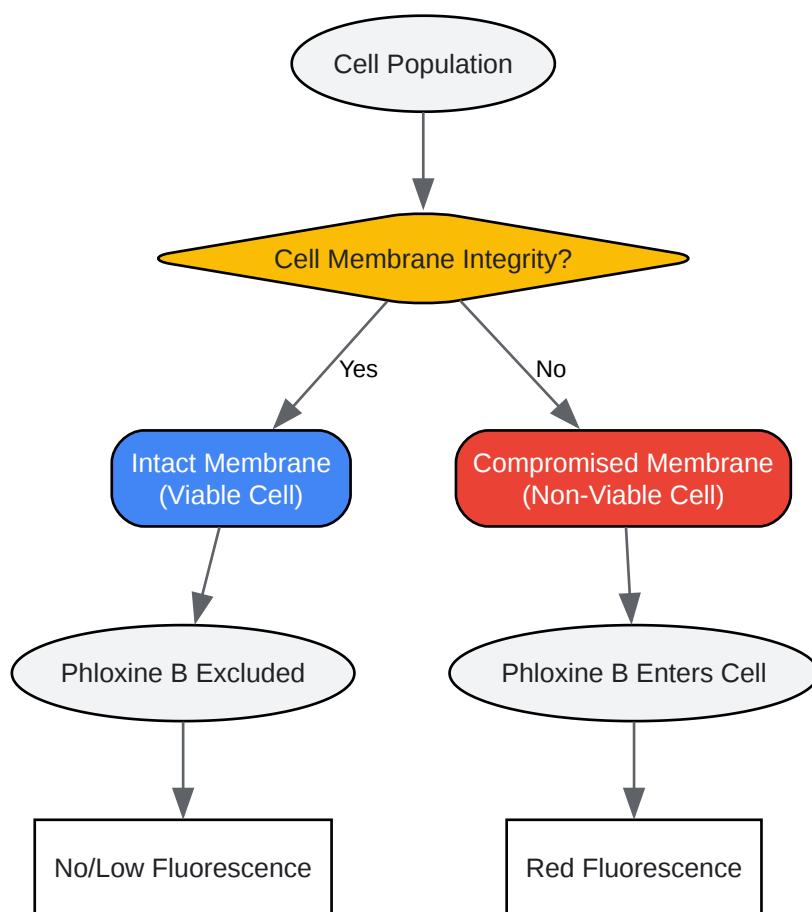


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Caption: Experimental workflow for staining bacteria with Phloxine B.

## Signaling Pathways and Logical Relationships

Phloxine B does not directly participate in or visualize specific signaling pathways. Its primary mechanism of action as a viability stain is based on the physical property of cell membrane integrity. The logical relationship for its use as a viability dye is straightforward and illustrated below.



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Caption: Logical diagram of Phloxine B as a cell viability indicator.

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